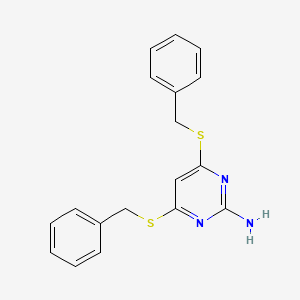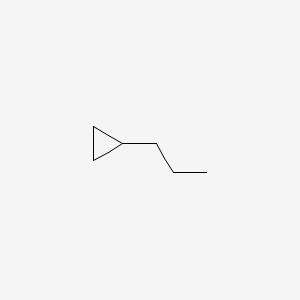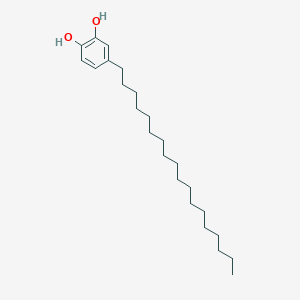
4-Octadecylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octadecylbenzene-1,2-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and an octadecyl group at the 4 position. This compound is a member of the dihydroxybenzenes family, which are known for their diverse chemical properties and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecylbenzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with an octadecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed .
化学反応の分析
Types of Reactions: 4-Octadecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4) is commonly used for the oxidative cleavage of diols.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 1,2-benzoquinones.
Reduction: Formation of the corresponding dihydroxy derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
4-Octadecylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as an additive in lubricants .
作用機序
The mechanism of action of 4-Octadecylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and function .
類似化合物との比較
Catechol (benzene-1,2-diol): Lacks the octadecyl group, making it more hydrophilic.
Resorcinol (benzene-1,3-diol): Differs in the position of hydroxyl groups.
Hydroquinone (benzene-1,4-diol): Has hydroxyl groups at the para position.
Uniqueness: 4-Octadecylbenzene-1,2-diol is unique due to the presence of the long octadecyl chain, which imparts hydrophobic properties and influences its solubility and interaction with other molecules.
特性
CAS番号 |
1170-77-0 |
|---|---|
分子式 |
C24H42O2 |
分子量 |
362.6 g/mol |
IUPAC名 |
4-octadecylbenzene-1,2-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(25)24(26)21-22/h19-21,25-26H,2-18H2,1H3 |
InChIキー |
PCLRIVGOWSVQBC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


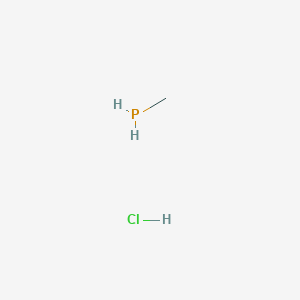
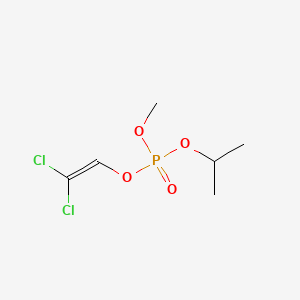
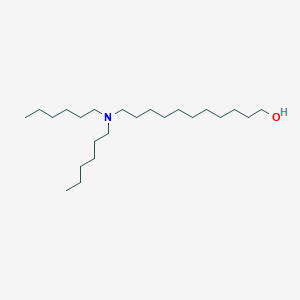
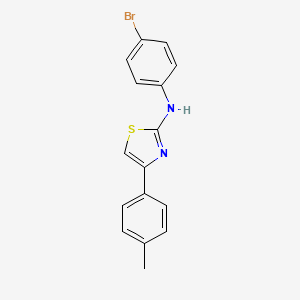
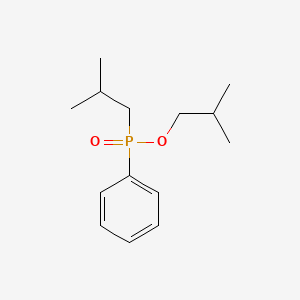
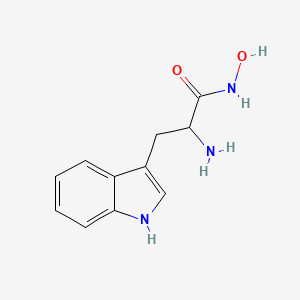
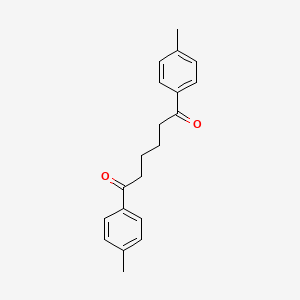
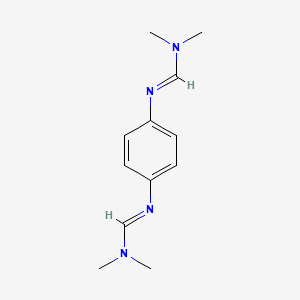
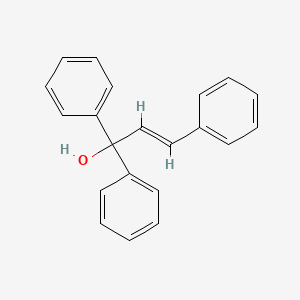
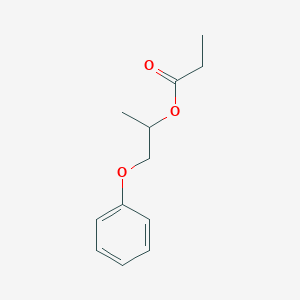
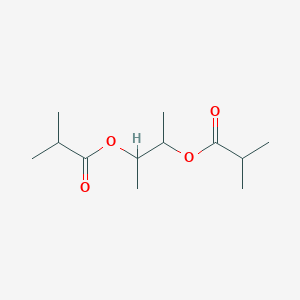
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
